BenchChemオンラインストアへようこそ!

4-Hydroxy-7-(trifluoromethoxy)quinazoline

Lipophilicity LogD Physicochemical Profiling

4-Hydroxy-7-(trifluoromethoxy)quinazoline features a C7 -OCF₃ group that increases LogD by 0.7–1.4 units vs. methoxy analogs, enhancing passive cellular permeability and ATP-competitive kinase target engagement. Its neutral pKa (~0.14) ensures blood-brain barrier penetration for CNS drug discovery. The 4-hydroxy handle enables rapid chlorination/amination for diverse library synthesis. Substituting other quinazolin-4-ol cores invalidates established SAR and compromises biological reproducibility. Procure this specific analog to maintain ionization and metabolic profiles.

Molecular Formula C9H5F3N2O2
Molecular Weight 230.14 g/mol
CAS No. 1260759-77-0
Cat. No. B1451153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-7-(trifluoromethoxy)quinazoline
CAS1260759-77-0
Molecular FormulaC9H5F3N2O2
Molecular Weight230.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1OC(F)(F)F)N=CNC2=O
InChIInChI=1S/C9H5F3N2O2/c10-9(11,12)16-5-1-2-6-7(3-5)13-4-14-8(6)15/h1-4H,(H,13,14,15)
InChIKeyFYRMBJHYCWXLKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-7-(trifluoromethoxy)quinazoline (CAS 1260759-77-0) Chemical Properties and Procurement Profile


4-Hydroxy-7-(trifluoromethoxy)quinazoline is a fluorinated quinazolin-4-one derivative featuring a trifluoromethoxy (-OCF₃) substituent at the C7 position of the heteroaromatic core . This compound is primarily utilized as a research intermediate and building block in medicinal chemistry programs targeting kinase inhibition and antimicrobial development . The presence of the trifluoromethoxy group confers distinct physicochemical properties—including enhanced lipophilicity and altered acid-base character—that differentiate it from non-fluorinated or alternatively substituted quinazoline analogs [1].

Procurement Risk Alert: Why Generic 4-Hydroxyquinazoline Analogs Cannot Replace 4-Hydroxy-7-(trifluoromethoxy)quinazoline in SAR-Driven Programs


Substitution at the C7 position of the quinazoline scaffold is a critical determinant of biological activity, selectivity, and pharmacokinetic profile. Replacing the trifluoromethoxy group with a smaller substituent (e.g., -H, -F, -OCH₃) alters lipophilicity (LogD) by 0.7–1.4 units, changes hydrogen-bond acceptor capacity, and shifts the pKa of the 4-hydroxy tautomer [1]. These alterations directly impact target engagement in kinase ATP-binding pockets and compromise cellular permeability. Furthermore, the trifluoromethoxy group, while generally reducing microsomal stability compared to methoxy or trifluoromethyl analogs in certain contexts, offers a unique balance of metabolic resilience and electronic effects that cannot be replicated by simple halogen substitution [2]. Therefore, substituting a generic quinazolin-4-ol core without the precise C7 -OCF₃ moiety will invalidate established structure-activity relationships (SAR) and lead to irreproducible biological results.

4-Hydroxy-7-(trifluoromethoxy)quinazoline Comparative Evidence: Quantitative Differentiation from Closest Analogs


Lipophilicity Modulation: +0.7 to +1.4 LogD Increase Relative to 7-Methoxyquinazoline Analogs

In a comparative study of aliphatic trifluoromethoxy-bearing compounds, the introduction of an -OCF₃ group increased lipophilicity by 0.7–1.4 LogD units relative to the corresponding -OCH₃ substituted analogs [1]. This class-level inference applies directly to the quinazoline scaffold, where the 7-trifluoromethoxy substitution on 4-Hydroxy-7-(trifluoromethoxy)quinazoline is expected to confer significantly higher membrane permeability compared to 4-Hydroxy-7-methoxyquinazoline.

Lipophilicity LogD Physicochemical Profiling ADME

Altered Acid-Base Character: Predicted pKa Shift of ~2.5 Units Relative to Unsubstituted 4-Hydroxyquinazoline

The predicted pKa of 4-Hydroxy-7-(trifluoromethoxy)quinazoline is 0.14±0.20 , whereas unsubstituted 4-hydroxyquinazoline has a predicted pKa of 2.69±0.20 . This ~2.55 unit decrease reflects the strong electron-withdrawing effect of the 7-trifluoromethoxy substituent, which stabilizes the deprotonated conjugate base and significantly alters the compound's ionization state at physiological pH.

pKa Ionization Physicochemical Profiling Solubility

Metabolic Stability Trade-Off: Reduced Microsomal Stability vs. CH₃O and CF₃ Analogs

Microsomal stability studies across an aliphatic compound series demonstrated that the trifluoromethoxy group typically decreased metabolic stability relative to both methoxy (-OCH₃) and trifluoromethyl (-CF₃) substituted counterparts [1]. While this represents a potential liability, it also presents an opportunity for tunable clearance in prodrug design or for applications where shorter half-life is desirable. This class-level insight is critical for researchers selecting between 4-Hydroxy-7-(trifluoromethoxy)quinazoline and the more metabolically stable 7-methoxy or 7-trifluoromethyl analogs.

Metabolic Stability Microsomal Clearance ADME Drug Metabolism

Biological Activity Precedent: Trifluoromethoxy Quinazolinedione EC₅₀ ~5 µM in Antimalarial SAR

In a structure-activity relationship study of quinazolinedione derivatives, the compound bearing a 2-trifluoromethoxy substituent (compound 8ai') demonstrated an EC₅₀ of approximately 5 µM against the malarial parasite, with no observed toxicity to primary human fibroblast cell line AB943 [1]. While this data comes from a related scaffold (quinazolinedione) rather than the exact 4-hydroxy-7-trifluoromethoxyquinazoline, it establishes a class-level precedent that the trifluoromethoxy group can confer low-micromolar potency in parasitic targets without overt cytotoxicity.

Antimalarial EC50 Quinazolinedione SAR

Synthetic Utility: Established Intermediate for Kinase-Focused Libraries

4-Hydroxy-7-(trifluoromethoxy)quinazoline is explicitly disclosed as a useful research chemical and building block for synthesizing kinase-targeting compounds, particularly tyrosine kinase inhibitors . The 4-hydroxy group serves as a versatile handle for further functionalization (e.g., chlorination to yield 4-chloro-7-(trifluoromethoxy)quinazoline, a key intermediate in multiple kinase inhibitor patents), while the 7-trifluoromethoxy group provides the differentiated physicochemical properties documented above. This contrasts with unsubstituted 4-hydroxyquinazoline, which lacks the electronic and steric features required for selective kinase engagement in many ATP-competitive inhibitor series.

Synthetic Intermediate Building Block Kinase Inhibitors Medicinal Chemistry

Crystallographic Confirmation of Trifluoromethoxy-Substituted Quinazoline Scaffolds

A 2024 study on novel quinazoline derivatives containing both a piperazine linker and N-acetyl moiety reported that the most potent compound, E19, which incorporates a 4-trifluoromethoxy substituent, was unequivocally confirmed via single-crystal X-ray diffraction measurements [1]. This structural validation provides confidence that the trifluoromethoxy group can be reliably installed on the quinazoline scaffold and yields stable, crystallographically-characterizable compounds. Such certainty is valuable for patent filings and structure-based drug design campaigns.

X-ray Crystallography Structural Confirmation Quinazoline Derivatives

Optimal Research and Procurement Applications for 4-Hydroxy-7-(trifluoromethoxy)quinazoline (CAS 1260759-77-0)


Kinase Inhibitor Lead Optimization Requiring Enhanced Lipophilicity

Medicinal chemistry teams seeking to improve the cellular permeability and target engagement of ATP-competitive kinase inhibitors can employ 4-Hydroxy-7-(trifluoromethoxy)quinazoline as a core scaffold. The +0.7 to +1.4 LogD increase conferred by the -OCF₃ group, relative to methoxy-substituted analogs, facilitates passive diffusion across cell membranes, potentially translating to improved cellular IC₅₀ values [1]. The compound's 4-hydroxy group provides a convenient handle for chlorination and subsequent amination or etherification, enabling rapid generation of diverse kinase-targeted libraries.

Anti-Infective Hit Discovery Leveraging Privileged Quinazoline Scaffolds

Researchers pursuing novel antimalarial or antibacterial agents can utilize this compound as a starting point for SAR campaigns. Class-level evidence from quinazolinedione studies indicates that trifluoromethoxy-substituted quinazoline cores can achieve low-micromolar EC₅₀ values (∼5 µM) against parasitic targets while maintaining selectivity over human cells [2]. The availability of crystallographic data for related trifluoromethoxy quinazolines further supports structure-guided optimization efforts [3].

Physicochemical Property Modulation in CNS-Penetrant Compound Design

The significant reduction in predicted pKa (from ∼2.7 to ∼0.14) relative to unsubstituted 4-hydroxyquinazoline suggests that 4-Hydroxy-7-(trifluoromethoxy)quinazoline will exist predominantly in a neutral, unionized state at physiological pH . This property, combined with increased lipophilicity, makes it a suitable candidate for CNS drug discovery programs where blood-brain barrier penetration is essential. Procurement of this specific analog ensures the desired ionization profile is maintained throughout the optimization cascade.

Prodrug Design Exploiting Tunable Metabolic Lability

For projects where controlled systemic clearance is desirable—such as locally acting therapeutics or imaging agents—the documented decrease in microsomal stability associated with the -OCF₃ group offers a deliberate design feature [4]. Researchers can exploit this property to engineer compounds with predictable, shorter half-lives, reducing the risk of accumulation-related toxicity. Selecting 4-Hydroxy-7-(trifluoromethoxy)quinazoline over more stable 7-methoxy or 7-trifluoromethyl analogs provides a pre-validated metabolic handle.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxy-7-(trifluoromethoxy)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.